molecular formula C11H12O3 B14743731 1,4-Dioxan-2-yl(phenyl)methanone CAS No. 5397-44-4

1,4-Dioxan-2-yl(phenyl)methanone

Katalognummer: B14743731
CAS-Nummer: 5397-44-4
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: MBEGNJWTCXYTKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxan-2-yl(phenyl)methanone is an organic compound that features a dioxane ring attached to a phenyl group through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dioxan-2-yl(phenyl)methanone can be synthesized through the reaction of benzophenone with 1,4-dioxane under specific conditions. One method involves microwave irradiation to promote the coupling of benzophenone and dioxane, resulting in the formation of the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioxan-2-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,4-Dioxan-2-yl(phenyl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-Dioxan-2-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dioxan-2-yl(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a dioxane ring and a phenyl group through a methanone linkage makes it valuable for various synthetic and industrial applications.

Eigenschaften

CAS-Nummer

5397-44-4

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

1,4-dioxan-2-yl(phenyl)methanone

InChI

InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10H,6-8H2

InChI-Schlüssel

MBEGNJWTCXYTKP-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CO1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.